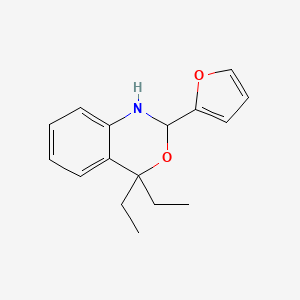

4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,4-substituted 1,2-dihydro-4H-3,1-benzoxazines involves the reaction of o-aminophenylcarbinols with carbonyl compounds under optimum conditions. This process yields various 2-(5-X-2-furyl)-1,2-dihydro-4H-3,1-benzoxazines, demonstrating the instability of 2,2-disubstituted derivatives which convert to 4H-3,1-benzoxazines upon heating in the presence of acylating agents (Gromachevskaya et al., 1988).

Molecular Structure Analysis

The molecular structure of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine derivatives can be elucidated through various spectroscopic techniques. For example, the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride has been studied, revealing the stereochemical heterogeneity and yielding a mixture of endo- and exo-adducts. The structure of these adducts has been further investigated through bromination, lactonization reactions, and spectroscopic analysis (Maślińska-Solich, 1975).

Chemical Reactions and Properties

4,4-Diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, highlighting its reactivity and the potential for synthesizing novel compounds. For instance, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been employed for the synthesis of related benzoxazine derivatives, showcasing significant stereoselectivity and the formation of Z isomers (Gabriele et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine is a compound involved in a variety of chemical reactions, contributing to the development of materials with potential applications in various scientific fields. Studies have detailed its synthesis and interactions, notably in reactions with maleic anhydride, leading to a mixture of endo- and exo-adducts. The stereochemical outcomes of these reactions have been explored through spectroscopic methods, highlighting the compound's versatile reactivity and potential for creating novel materials (Maślińska-Solich, 1975).

Antibacterial Activity

The compound's framework has been utilized in the synthesis of N-substituted piperazinyl quinolones, demonstrating significant antibacterial activity. This research underscores the potential of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine derivatives for developing new antibacterial agents, offering insights into combating drug-resistant bacterial strains (Foroumadi et al., 1999).

Photochemical Applications

Additionally, derivatives of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine have been investigated for their photochemical properties, particularly as photoacid generators in photoresist formulations for lithography. Such studies are crucial for advancing technologies in microfabrication and semiconductor manufacturing, demonstrating the compound's relevance in materials science and engineering (Pohlers et al., 1997).

Pharmacological Research

In pharmacological research, the benzoxazine core structure, closely related to 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine, has been explored for its therapeutic potential. Novel benzoxazines have shown promise as inhibitors of the receptor for advanced glycation end products (RAGE), with implications for treating diseases like tuberculosis. This highlights the ongoing exploration of benzoxazine derivatives for their potential in medical research and drug development (Bharathkumar et al., 2023).

Eigenschaften

IUPAC Name |

4,4-diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-3-16(4-2)12-8-5-6-9-13(12)17-15(19-16)14-10-7-11-18-14/h5-11,15,17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSYWANPSVRIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2NC(O1)C3=CC=CO3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)